molecular formula C7H9NO4 B15317015 3-(2-Methoxyethyl)-5-isoxazolecarboxylic acid

3-(2-Methoxyethyl)-5-isoxazolecarboxylic acid

Cat. No.: B15317015
M. Wt: 171.15 g/mol
InChI Key: BLDNWKKFBXCBEZ-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a methoxyethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyethylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 3-(2-methoxyethyl)-1,2-oxazole-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced oxazole compounds.

Scientific Research Applications

3-(2-methoxyethyl)-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-ethoxyethyl)-1,2-oxazole-5-carboxylic acid: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

    3-(2-methoxyethyl)-1,2-thiazole-5-carboxylic acid: Similar structure with a thiazole ring instead of an oxazole ring.

Uniqueness

3-(2-methoxyethyl)-1,2-oxazole-5-carboxylic acid is unique due to its specific combination of functional groups and the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

3-(2-methoxyethyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H9NO4/c1-11-3-2-5-4-6(7(9)10)12-8-5/h4H,2-3H2,1H3,(H,9,10)

InChI Key

BLDNWKKFBXCBEZ-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NOC(=C1)C(=O)O

Origin of Product

United States

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